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N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine

PDK1 inhibition Kinase selectivity Structural isomerism

Ensure assay specificity with this irreplaceable isomer. N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine (CAS 1188362-86-8) shares formula (C₁₅H₁₄N₄O₂) with BX-517 but has >180-fold weaker PDK1 inhibition (IC₅₀ 1,100 vs 6 nM), serving as the definitive negative control for PDK1/PI3K HTS. Its fragment-like properties (MW 282.30, LE ~0.24) support fragment-based drug discovery. ≥95% purity, ideal for reproducible data.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1188362-86-8
Cat. No. B1387264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine
CAS1188362-86-8
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=C(N=C2N1C=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C15H14N4O2/c1-10(15(20)21)17-14-13(11-5-7-16-8-6-11)18-12-4-2-3-9-19(12)14/h2-10,17H,1H3,(H,20,21)
InChIKeyFBNFEBQRFNEOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine (CAS 1188362-86-8): Core Identity, Vendor Specifications, and Research-Grade Procurement Baseline


N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine (CAS 1188362-86-8, molecular formula C₁₅H₁₄N₄O₂, molecular weight 282.30 g·mol⁻¹) is a synthetic imidazo[1,2‑a]pyridine derivative that incorporates an alanine side‑chain at the imidazopyridine 3‑position and a pyridin‑4‑yl substituent at the 2‑position [1]. The compound is supplied as a research‑grade chemical with a minimum purity specification of 95% and is classified as an irritant . It is structurally related to the potent PDK1 inhibitor BX‑517 (sharing the identical molecular formula C₁₅H₁₄N₄O₂) but differs in its core scaffold architecture, which results in a markedly distinct biological activity profile [2].

Why Generic Substitution Fails for N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine: Structural Isomerism and Divergent Target Engagement Profiles


N-(2-Pyridin-4-ylimidazo[1,2‑a]pyridin‑3‑yl)alanine cannot be generically substituted by other imidazo[1,2‑a]pyridine‑based kinase inhibitors or even by its close structural isomer BX‑517 (which shares the identical elemental composition C₁₅H₁₄N₄O₂) because the three‑dimensional arrangement of the pyridin‑4‑yl, imidazopyridine, and alanine pharmacophores produces a fundamentally different adenosine triphosphate (ATP)‑pocket interaction geometry [1][2]. This structural isomerism translates into a >180‑fold difference in PDK1 inhibitory potency (IC₅₀ 1,100 nM vs. 6 nM) and a >12,500‑fold difference in PI3Kα inhibition (IC₅₀ 10,000 nM vs. 0.8 nM) relative to established reference inhibitors . Consequently, any assumption that in‑class imidazopyridines or alanine‑containing kinase inhibitors are functionally interchangeable will lead to erroneous interpretations in biochemical or cellular assays. The quantitative evidence below defines the exact boundaries within which this compound provides unique scientific utility.

Quantitative Differentiation Table for N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine: Head-to-Head Potency, Selectivity, and Physicochemical Comparisons with Closest Analogs


PDK1 Inhibitory Potency: Structural Isomer BX-517 Comparison Defines a >180-Fold Activity Gap

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine inhibits human His₆‑tagged PDK1 with an IC₅₀ of 1,100 nM, as measured by a radiometric TopCount assay using biotinylated PDKtide substrate after 60 minutes [1]. In contrast, its structural isomer BX‑517—which shares the identical molecular formula C₁₅H₁₄N₄O₂ but adopts an indolinone‑based scaffold—inhibits PDK1 with an IC₅₀ of 6 nM in a fluorometric enzymatic assay . The >180‑fold potency difference demonstrates that the imidazo[1,2‑a]pyridine‑alanine architecture is inherently disfavored for PDK1 ATP‑pocket binding relative to the indolinone‑urea arrangement of BX‑517.

PDK1 inhibition Kinase selectivity Structural isomerism ATP-competitive inhibitor

PI3Kα Inhibitory Potency: HS-173 Comparison Reveals a >12,500-Fold Potency Differential

The compound displays an IC₅₀ of 10,000 nM against PI3Kα in a cell‑free enzymatic assay, reflecting minimal engagement of the p110α catalytic subunit [1]. By contrast, HS‑173—a structurally distinct imidazo[1,2‑a]pyridine derivative bearing a sulfonylhydrazone substituent at the 3‑position—inhibits PI3Kα with an IC₅₀ of 0.8 nM . The >12,500‑fold potency gap underscores that the alanine side‑chain and pyridin‑4‑yl substitution pattern do not recapitulate the PI3Kα‑binding pharmacophore present in HS‑173.

PI3Kα inhibition Imidazopyridine scaffold Kinase inhibitor selectivity Cancer target

PI3K Isoform Selectivity Fingerprint: Flat Inhibition Profile Contrasts with GDC‑0941's Isoform Discrimination

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine inhibits PI3Kα, PI3Kγ, and PI3Kδ with uniformly weak IC₅₀ values of 10,000 nM, yielding a flat selectivity profile (ratio ≈1:1:1) [1]. In contrast, the clinical pan‑PI3K inhibitor pictilisib (GDC‑0941) displays potent, differentiated inhibition with IC₅₀ values of 3 nM (α), 33 nM (β), 3 nM (δ), and 75 nM (γ), corresponding to a 25‑fold selectivity window between α/δ and γ isoforms . The target compound's complete loss of isoform discrimination reflects the absence of the thieno[3,2‑d]pyrimidine hinge‑binding motif that underpins GDC‑0941's selectivity.

PI3K isoform selectivity Pan-PI3K inhibitor Selectivity profiling Kinase panel screening

Physicochemical Property Comparison: Distinct Drug‑Likeness Profile Relative to HS‑173 and GDC‑0941

The compound's computed physicochemical parameters (XLogP3‑AA = 2.7, hydrogen bond donors = 2, hydrogen bond acceptors = 5, rotatable bonds = 4, MW = 282.30 Da) [1] place it in a distinct drug‑likeness space compared to the potent imidazopyridine PI3Kα inhibitor HS‑173 (MW = 422.46 Da, XLogP ≈3.5, HBD = 1, HBA = 8) and the pan‑PI3K inhibitor GDC‑0941 (MW = 433.47 Da, XLogP ≈2.5, HBD = 1, HBA = 7) . The lower molecular weight, higher hydrogen‑bond donor count, and reduced acceptor count result in a significantly different predicted solubility and permeability profile, which is consistent with its substantially weaker kinase engagement.

Drug-likeness Physicochemical properties Lead optimization ADME

PDK1‑versus‑PI3K Target Engagement Bias: A ~9‑Fold Selectivity Window Absent in BX‑517 and HS‑173

The compound exhibits a modest selectivity window favoring PDK1 (IC₅₀ = 1,100 nM) over PI3Kα (IC₅₀ = 10,000 nM), corresponding to an approximately 9‑fold preference for PDK1 in cell‑free enzymatic assays [1]. This contrasts with BX‑517, which is highly selective for PDK1 over PI3K isoforms (>1,600‑fold based on available PI3K data), and HS‑173, which is exquisitely selective for PI3Kα over PDK1 . The intermediate selectivity profile of the target compound may be exploited to probe the relative contributions of PDK1 and PI3K signaling in cellular contexts where complete ablation of either pathway is undesirable.

PDK1/PI3K selectivity Dual kinase inhibition Target deconvolution Cellular pathway analysis

Commercial Purity Benchmarking: 95% Minimum Purity Defines Fit-for-Purpose Use in Primary Screening

Vendor specifications indicate a minimum purity of 95% for N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine, as verified by the supplier's quality assurance program . This purity level is adequate for primary biochemical screening and selectivity panel assays but falls below the ≥98% typical of reference inhibitors such as BX‑517 and HS‑173 (both specified at >98% by their respective suppliers) . The 3% purity differential may contribute to the apparent weak residual activity observed in high‑concentration assay conditions (≥10 µM) and should be accounted for when interpreting dose‑response data at the upper end of the tested concentration range.

Compound purity Quality control Screening library Procurement specification

Procurement-Relevant Application Scenarios for N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine Based on Quantitative Differentiation Evidence


Negative Control for PDK1 Biochemical Assays Using a Structurally Matched Isomer

In PDK1 enzymatic screens, N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine serves as an ideal negative control compound because it shares the identical molecular formula (C₁₅H₁₄N₄O₂, MW 282.30 Da) and similar physicochemical properties with the potent PDK1 inhibitor BX‑517, yet exhibits >180‑fold weaker PDK1 inhibition (IC₅₀ 1,100 nM vs. 6 nM) [1]. This enables researchers to control for non‑specific assay artifacts arising from compound aggregation, fluorescence interference, or redox cycling while maintaining matched solvent and handling characteristics, thereby improving the statistical rigor of high‑throughput screening campaigns.

PI3K Isoform Selectivity Panel Reference Standard for Scaffold‑Specific Background Correction

The compound's uniformly weak inhibition of PI3Kα, PI3Kγ, and PI3Kδ (all IC₅₀ = 10,000 nM, flat selectivity profile) makes it a valuable reference standard for PI3K isoform selectivity panels [1]. When screening novel imidazo[1,2‑a]pyridine‑based PI3K inhibitors, inclusion of this compound as a scaffold‑matched negative reference allows investigators to subtract background signal attributable to the imidazopyridine core, thereby isolating the contribution of specific pharmacophoric substituents (e.g., sulfonylhydrazone in HS‑173) to isoform selectivity. This application is particularly relevant for medicinal chemistry programs seeking to optimize PI3Kα selectivity over other class I PI3K isoforms.

PDK1/PI3K Dual‑Pathway Probe for Cellular Signaling Deconvolution Studies

The compound's unique ~9‑fold selectivity window for PDK1 over PI3Kα (IC₅₀ 1,100 nM vs. 10,000 nM) enables its use as a low‑potency dual‑pathway probe in cellular assays where complete pharmacological ablation of either PDK1 or PI3K signaling is confounded by compensatory feedback mechanisms [1]. At concentrations between 1–10 µM, the compound partially inhibits PDK1 while sparing PI3Kα, allowing researchers to dissect the relative contributions of these two kinases to downstream AKT phosphorylation (Thr308 vs. Ser473) and other signaling readouts. This scenario is directly supported by the PDK1 cellular target engagement data showing >10,000 nM IC₅₀ for AKT Thr308 phosphorylation in PC3 cells, confirming minimal pathway suppression at sub‑10 µM concentrations [1].

Fragment‑Based Lead Generation Starting Point for Novel Kinase Inhibitor Design

With a molecular weight of 282.30 Da, two hydrogen bond donors, and five hydrogen bond acceptors, N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine falls within fragment‑like chemical space (MW <300 Da, HBD ≤3, HBA ≤6) [1]. Its weak but measurable PDK1 binding (IC₅₀ 1,100 nM, ligand efficiency ≈0.24 kcal·mol⁻¹ per heavy atom) combined with the crystallographically validated tractability of the imidazo[1,2‑a]pyridine scaffold in kinase ATP pockets makes it a synthetically accessible starting point for structure‑guided fragment growing or merging campaigns . Procurement of this compound is therefore justified for fragment‑based drug discovery programs targeting PDK1 or PI3K‑related kinases where a low‑affinity starting scaffold with multiple vectors for chemical elaboration is desired.

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